molecular formula C12H11NO4 B8708643 1,4-Naphthalenedione, 5-amino-2,3-dimethoxy- CAS No. 60892-43-5

1,4-Naphthalenedione, 5-amino-2,3-dimethoxy-

Cat. No. B8708643
CAS RN: 60892-43-5
M. Wt: 233.22 g/mol
InChI Key: OQVILJAJKOSRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Naphthalenedione, 5-amino-2,3-dimethoxy- is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Naphthalenedione, 5-amino-2,3-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Naphthalenedione, 5-amino-2,3-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60892-43-5

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

5-amino-2,3-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C12H11NO4/c1-16-11-9(14)6-4-3-5-7(13)8(6)10(15)12(11)17-2/h3-5H,13H2,1-2H3

InChI Key

OQVILJAJKOSRIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC=C2N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrazine (4.0 ml, 125 mmol of 97%) was added dropwise, over a 2 hour period, to a stirred mixture of the captioned compound of Preparation 2 (19.9 g, 75.6 mmol), 5% palladium on carbon (10 g) and ethanol (750 ml) in a nitrogen atmosphere. The catalyst was filtered off through a celite pad that was washed with hot ethanol (2×300 ml). The combined filtrate and washings were concentrated to dryness in vacuo and the residue recrystallized from water:ethanol (1.5:1) giving 14.6 g of 2,3-dimethoxy-5-amino-1,4-naphthoquinone, mp 116°-117°.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
2
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydrazine (4.0 ml, 125 mmol of 97%) was added dropwise, over a 2 hour period, to a stirred mixture of the captioned compound of Preparation 2 (19.9 g, 75.6 mmol), 5% palladium on carbon (10 g) and ethanol (750 ml) in a nitrogen atmosphere. The catalyst was filtered off through a celite pad that was washed with hot ethanol (2×300 ml). The combined filtrate and washings were concentrated to dryness in vacuo and the residue recrystallized from water:ethanol (1.5:1) giving 14.6 g of 2,3-dimethoxy-5-amino-1,4-naphthoquinone, mp 116°-117°.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
2
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

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